1-Chloro-3-(2,6-difluorophenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2,6-difluorophenyl)propan-2-one is a chemical compound with the CAS Number: 1522259-48-8 . It has a molecular weight of 204.6 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique . It’s a versatile reagent that can be used for the synthesis of various compounds, including amines, amino acids, and peptides.The fluorinated chalcone crystallized in centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact .
Chemical Reactions Analysis
The crystalline environment was simulated through the supermolecule approach where a bulk with 378 000 atoms was built . The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .Physical and Chemical Properties Analysis
The macroscopic parameters such as linear refractive index and third-order nonlinear susceptibility ( χ(3)) were calculated, and the results were compared with experimental data obtained from the literature . The χ(3) -value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .Scientific Research Applications
Photocyclization and Organic Synthesis
1-Chloro-3-(2,6-difluorophenyl)propan-2-one has been implicated in studies exploring photocyclization reactions, where its derivatives serve as precursors for the synthesis of complex organic compounds, such as flavones. For instance, the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-diones, closely related to this compound, has been examined to understand the effects of halogen atoms and electron-donor groups on cyclization pathways (Košmrlj & Šket, 2007).
Enzymatic Process Development
The compound has been a subject of research in developing enzymatic processes for the synthesis of chiral intermediates. For example, a ketoreductase (KRED) was utilized to transform a similar substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, into a chiral alcohol with high enantiomeric excess, demonstrating the potential for green and efficient production methods in pharmaceutical synthesis (Guo et al., 2017).
Halogen Stabilization and Gearing Dynamics
Research on the stabilization of silylium ions by halogens, including chloro and fluoro derivatives similar to this compound, has revealed insights into the molecular structure and dynamics. These studies help understand the role of halogen coordination in the behavior of pentavalent silyl cations, which are significant for designing new catalytic systems (Romanato et al., 2010).
Fluorine Chemistry and Nucleophilic Substitution Reactions
Investigations into the reactivity of fluorinated compounds have explored the synthesis of 1-substituted 2,2-difluorostyrenes through fluoride ion-catalyzed desilylative defluorination, illustrating the compound's role in developing novel fluorination strategies (Nakamura & Uneyama, 2007).
Hydroboration and Organometallic Chemistry
The compound and its derivatives are relevant in studies on the synthesis and application of highly electrophilic boranes, which are crucial for hydroboration reactions, a method widely used in organic synthesis to convert alkenes into alkylboranes (Parks, Piers, & Yap, 1998).
Mechanism of Action
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis . The most positive region is around the hydrogen atoms of the aromatic rings, and electrophilic attack occurs on the carbonyl group .
Safety and Hazards
Properties
IUPAC Name |
1-chloro-3-(2,6-difluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKLVBLZWKHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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